1-Heptene

Catalog No.
S8050537
CAS No.
68526-53-4
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Heptene

CAS Number

68526-53-4

Product Name

1-Heptene

IUPAC Name

hept-1-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3

InChI Key

ZGEGCLOFRBLKSE-UHFFFAOYSA-N

SMILES

CCCCCC=C

solubility

Soluble in ethanol and ether; slightly soluble in carbon tetrachloride
In water, 18.2 mg/l @ 25 °C

Canonical SMILES

CCCCCC=C

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals.
1-Heptene is a hydrocarbon.
heptene is a natural product found in Attalea speciosa with data available.

1-Heptene is a linear alkene with the molecular formula C7H14C_7H_{14} and a molecular weight of 98.19 g/mol. It is a colorless liquid characterized by a mild, gasoline-like odor. The compound has a boiling point of approximately 94 °C and a flashpoint of less than 0 °C, indicating its high flammability. It is insoluble in water, with a solubility of about 18.17 mg/L at 25 °C . This compound is part of the heptene family, which includes several isomers, with 1-heptene being the most significant due to its reactivity and utility in various chemical processes.

Of perfluoro-1-heptene, on the surface of aerosil" class="citation ml-xs inline" data-state="closed" href="https://www.sciencedirect.com/science/article/pii/0169433286900553" rel="nofollow noopener" target="_blank"> . These interactions are critical for understanding its behavior in catalytic processes and environmental chemistry.

1-Heptene can be synthesized through several methods:

  • Oligomerization of Ethylene: This method involves the oligomerization of ethylene in the presence of catalysts such as aluminum alkyls. This process typically yields a mixture of heptenes that can be separated through distillation.
  • Dehydrohalogenation: This involves the elimination of hydrogen halides from haloalkanes, such as 2-bromoheptane, under basic conditions.
  • Cracking: Thermal or catalytic cracking of higher alkanes can also produce 1-heptene as a byproduct.

These methods reflect its industrial relevance and utility in synthetic organic chemistry .

1-Heptene has various applications across different industries:

  • Chemical Synthesis: It serves as a key intermediate in the production of surfactants, lubricants, and plasticizers.
  • Polymer Production: Used as a comonomer in the synthesis of polyolefins.
  • Additive in Fuels: It can be used to improve certain properties of fuels.
  • Research: Employed in laboratory settings for synthesizing other chemicals and studying reaction mechanisms .

Interaction studies involving 1-heptene primarily focus on its reactivity with various reagents and catalysts. For instance, reactions with transition metal catalysts have been explored for selective transformations such as cyclopropanation and olefin metathesis. Additionally, studies have shown that under certain conditions, it can interact with surfaces like silica, leading to unique surface species formation

Several compounds are structurally similar to 1-heptene, including:

  • 2-Heptene: An isomer that differs in the position of the double bond; it has distinct reactivity profiles.
  • 3-Heptene: Another positional isomer with different physical properties and reactivity.
  • Cycloheptene: A cyclic alkene that exhibits different chemical behavior due to its ring structure.
  • Octenes (e.g., 1-octene): Longer-chain alkenes that share similar reactivity but differ in physical properties.

Comparison Table

CompoundMolecular FormulaBoiling Point (°C)Key Characteristics
1-HepteneC7H14C_7H_{14}94Linear alkene; highly flammable
2-HepteneC7H14C_7H_{14}~91Isomer; different reactivity
3-HepteneC7H14C_7H_{14}~90Isomer; distinct physical properties
CyclohepteneC7H12C_7H_{12}~100Cyclic structure; different reactivity
1-OcteneC8H16C_8H_{16}~121Longer chain; used in polymer production

The uniqueness of 1-heptene lies in its linear structure and specific reactivity patterns that make it particularly useful in synthetic applications compared to its isomers and related compounds .

Physical Description

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals.
Liquid
Colorless liquid; [HSDB]

Color/Form

Colorless liquid

XLogP3

4

Exact Mass

98.109550447 g/mol

Monoisotopic Mass

98.109550447 g/mol

Boiling Point

200.5 °F at 760 mmHg (USCG, 1999)
93.6 °C

Flash Point

25 °F (USCG, 1999)
LESS THAN 32 °F (CLOSED CUP)

Heavy Atom Count

7

Vapor Density

0.7 (AIR= 1)

Density

0.697 at 68 °F (USCG, 1999)
0.6970 @ 20 °C/4 °C

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-182 °F (USCG, 1999)
-119.7 °C

UNII

O748KJ11V7

Related CAS

25511-64-2

Vapor Pressure

59.3 [mmHg]
59.3 mm Hg @ 25 °C

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Metabolism Metabolites

BINDING WAS INVESTIGATED OF DIFFERENT 1-ALKENES TO CYTOCHROME P450 IN MICROSOMES FROM F344 RATS.

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The One-Step Ziegler Process involves the oligomerization of ethylene in the presence of trialkylaluminum at 180-220 °C and 140 atm.
The Two-Step Ziegler Process involves the oligomerization of ethylene in the presence of aluminum alkyls at 175-200 °C and 136-204 atm. Chain growth continues with the reaction of light olefins with the aluminum alkyls continuously fed in stoichiometric amounts.
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced, separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Petrochemical Manufacturing
1-Heptene: ACTIVE
Alkenes, C6-8, C7-rich: ACTIVE

Analytic Laboratory Methods

AREAL Method TO-1. Determination of Volatile Organic Compounds in Ambient Air using Tenax Adsorption and Gas Chromatography/Mass Spectrometry (GC/MS).

Dates

Last modified: 11-23-2023

Explore Compound Types